molecular formula C7H10ClN3 B093019 6-chloro-N-isopropylpyridazin-3-amine CAS No. 1007-55-2

6-chloro-N-isopropylpyridazin-3-amine

Cat. No.: B093019
CAS No.: 1007-55-2
M. Wt: 171.63 g/mol
InChI Key: KFBDHWVJYXLFKF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-isopropylpyridazin-3-amine typically involves the chlorination of pyridazine derivatives followed by amination. One common method involves the reaction of 6-chloropyridazine with isopropylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere at low temperatures to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher efficiency and consistency in product quality .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-isopropylpyridazin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amine or thiol derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .

Scientific Research Applications

6-chloro-N-isopropylpyridazin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-N-isopropylpyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The exact pathways involved can vary, but typically include binding to active sites or allosteric sites on target proteins, leading to changes in their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-N-isopropylpyridazin-3-amine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of the isopropyl group can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

6-chloro-N-propan-2-ylpyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3/c1-5(2)9-7-4-3-6(8)10-11-7/h3-5H,1-2H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBDHWVJYXLFKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40481819
Record name 6-chloro-N-isopropylpyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40481819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007-55-2
Record name 6-chloro-N-isopropylpyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40481819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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